
3-(2-(4-Chlorophenylthio)-5-nitrophenyl)-2-((4-methylphenyl)sulfonyl)prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(4-Chlorophenylthio)-5-nitrophenyl)-2-((4-methylphenyl)sulfonyl)prop-2-enenitrile is a useful research compound. Its molecular formula is C22H15ClN2O4S2 and its molecular weight is 470.94. The purity is usually 95%.
BenchChem offers high-quality 3-(2-(4-Chlorophenylthio)-5-nitrophenyl)-2-((4-methylphenyl)sulfonyl)prop-2-enenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-(4-Chlorophenylthio)-5-nitrophenyl)-2-((4-methylphenyl)sulfonyl)prop-2-enenitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Aromatic Compounds
Research on similar sulfur-containing compounds has shown their utility in synthesizing various aromatic and heteroaromatic compounds. For instance, studies on homologation reactions and the synthesis of tryptophan precursors highlight the versatility of nitrophenyl and sulfonyl groups in constructing complex organic molecules, potentially applicable in medicinal chemistry and materials science (Tanaka, Yasuo, & Torii, 1989).
Pesticidal and Acaricidal Activity
Compounds featuring nitrophenyl ethers and sulfone functionalities have been systematically synthesized and evaluated for pesticidal activities, showing remarkable acaricidal and chlorosis-inducing activities on plant leaves. This suggests that derivatives of the mentioned compound could have potential applications in agriculture as pesticides or plant growth regulators (Kato, Inada, Ishida, Aoki, & Wakita, 1975).
Synthesis of Polymeric Materials
The synthesis of aromatic poly(sulfone sulfide amide imide)s from diamine monomers containing sulfone, sulfide, and amide units illustrates the compound's potential in creating new types of soluble thermally stable polymers. These materials could have applications in high-performance plastics, coatings, and advanced composite materials due to their enhanced thermal stability and mechanical properties (Mehdipour‐Ataei & Hatami, 2007).
Advanced Organic Synthesis Techniques
The compound's structural elements are reminiscent of intermediates in advanced organic synthesis techniques, such as the four-component reaction for synthesizing substituted methylene-nitrobutanenitriles. Such methodologies underscore the potential of these structures in constructing complex organic molecules, which could serve as key intermediates in pharmaceutical synthesis, agrochemicals, and organic materials (Jin, Fang, Zhang, Liu, Wang, & Tian, 2011).
Electronic and Optical Materials
The sulfone and sulfoxide functionalities, along with aromatic systems present in the compound, have relevance in the development of electronic and optical materials. Research on poly(azomethine sulfone)s and their semiconducting properties indicates potential applications in electronic devices, highlighting how structural motifs within the compound could contribute to advancements in electronic and optoelectronic technologies (Rusu, Airinei, Rusu, Prepelita, Marin, Cozan, & Rusu, 2007).
Propiedades
IUPAC Name |
(E)-3-[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]-2-(4-methylphenyl)sulfonylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O4S2/c1-15-2-9-20(10-3-15)31(28,29)21(14-24)13-16-12-18(25(26)27)6-11-22(16)30-19-7-4-17(23)5-8-19/h2-13H,1H3/b21-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZFTTBSAMBDJN-FYJGNVAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=C(C=CC(=C2)[N+](=O)[O-])SC3=CC=C(C=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=C(C=CC(=C2)[N+](=O)[O-])SC3=CC=C(C=C3)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(4-Chlorophenylthio)-5-nitrophenyl)-2-((4-methylphenyl)sulfonyl)prop-2-enenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

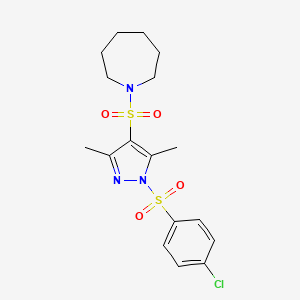
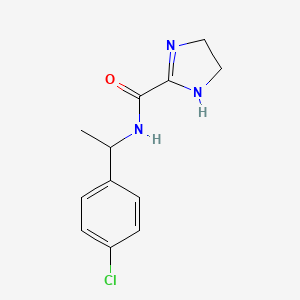

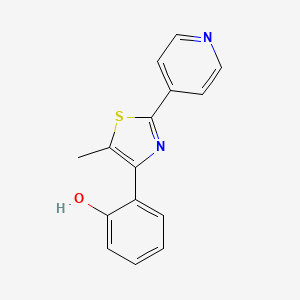
![N-(4-chlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide](/img/structure/B2884862.png)

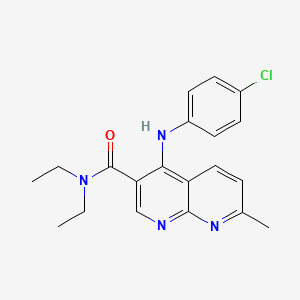
![1'H-spiro[cyclohexane-1,2'-naphthalen]-4'(3'H)-one](/img/structure/B2884870.png)
![N-(2,3-dimethylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2884871.png)
![1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2884872.png)
![N-(2-ethoxyphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2884873.png)
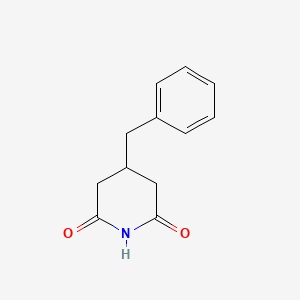
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-propynyl)-1H-pyrrole-2-carboxamide](/img/structure/B2884875.png)
![methyl {[3-(2-methyl-1,3-thiazol-4-yl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B2884876.png)